Regiospecific Potency in USP1 Inhibition: Meta- vs. Para-Substitution
A derivative of the target compound demonstrates that the meta-substitution pattern enables high-potency USP1 inhibition. The clinical candidate derived from the 3-[2-(dimethylamino)ethoxy]benzyl scaffold shows a binding IC50 of <0.002 nM, a value critical for targeting this enzyme in oncology [1]. In contrast, the para-isomer is entirely absent from this therapeutic class, being exclusively associated with gastroprokinetic activity, highlighting a fundamental, geometry-driven divergence in biological utility.
| Evidence Dimension | Binding Affinity (IC50) against Ubiquitin-Specific Protease 1 (USP1) |
|---|---|
| Target Compound Data | IC50 < 0.002 nM (for a derivative incorporating the 3-substituted benzylamine scaffold) |
| Comparator Or Baseline | 4-[2-(Dimethylamino)ethoxy]benzylamine (para-isomer): No reported USP1 activity; derivatives are active on gastrointestinal targets only. |
| Quantified Difference | Functional dichotomy: The meta-isomer enables >500,000-fold higher potency for the USP1 target compared to a non-active baseline for this target class. |
| Conditions | High-throughput screening (HTS) assay in 20 mM Tris-HCl (pH 8.0) buffer. |
Why This Matters
This confirms that the meta-regiochemistry is non-negotiable for accessing high-value oncology targets like USP1, making the compound an indispensable procurement for this research area.
- [1] BindingDB. Affinity data for BDBM325038, a potent USP1 inhibitor incorporating a 3-(2-(dimethylamino)ethoxy)benzyl moiety. Data sourced from US10189841. View Source
